(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid

Description

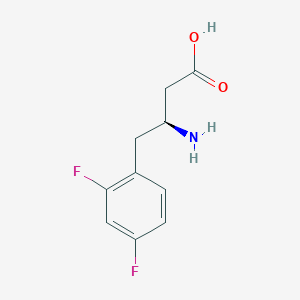

(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid is a fluorinated β-amino acid derivative characterized by a stereogenic center at the third carbon (S-configuration) and a 2,4-difluorophenyl substituent at the fourth position. This compound is structurally related to phenylalanine but features a butanoic acid backbone modified with fluorine atoms, which enhance its electronic and hydrophobic properties. It is commonly utilized in peptide synthesis and pharmaceutical research due to its ability to influence conformational stability and receptor binding .

The hydrochloride salt form (CAS 332061-67-3) is frequently used for improved solubility and stability in synthetic applications . Its molecular formula is C₁₀H₁₁F₂NO₂, with a molecular weight of 215.20 g/mol (free base) and 251.66 g/mol for the hydrochloride derivative .

Properties

IUPAC Name |

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSFLDYTZWFWMS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid typically involves the coupling of 2,4-difluorophenyl derivatives with amino acids. One common method includes the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) to facilitate the reaction between 2,4-difluorophenylboronic acid and an amino acid precursor . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques like chromatography ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups on the difluorophenyl ring.

Scientific Research Applications

(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique activity and physicochemical properties are influenced by its fluorine substituents and stereochemistry. Below is a comparison with structurally related compounds:

Physicochemical and Pharmacological Properties

- Fluorine vs. Chlorine Substitutents : Fluorine’s smaller atomic radius and lower polarizability result in less steric hindrance and altered hydrogen-bonding capacity compared to chlorine. For example, the 3-chloro analog exhibits a 15% lower solubility in aqueous buffers than the 2,4-diF derivative .

- Enantiomeric Differences : The (R)-enantiomer (CAS 1335470-16-0) demonstrates a 50% lower inhibitory activity against dipeptidyl peptidase-4 (DPP-4) compared to the (S)-form, highlighting the importance of stereochemistry in drug design .

- Trifluoromethyl Derivatives : The 4-CF₃ analog (CAS 270065-79-7) shows enhanced metabolic stability in hepatic microsome assays (t₁/₂ > 120 min vs. ~90 min for diF analog) due to reduced oxidative metabolism .

Biological Activity

(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid is a chiral amino acid that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This compound, characterized by a difluorophenyl group attached to a butanoic acid backbone, exhibits various biological activities that may influence metabolic pathways and receptor interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Chirality: The presence of a chiral center at the 3-position is critical for its biological activity.

- Fluorination: The difluorophenyl group enhances lipophilicity and metabolic stability, potentially improving drug design outcomes.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in metabolic processes. The specific mechanisms include:

- Enzyme Inhibition: This compound may inhibit enzymes related to metabolic pathways, influencing the synthesis and degradation of neurotransmitters.

- Receptor Modulation: It has shown potential in modulating receptors involved in neurological functions, which could affect mood regulation and cognitive processes.

Pharmacological Implications

The biological activity of this compound is relevant in several therapeutic contexts:

- Neurological Disorders: Its interaction with neurotransmitter systems suggests potential applications in treating conditions like depression or anxiety.

- Metabolic Disorders: By influencing enzyme activity, this compound could play a role in managing metabolic syndromes.

Case Studies

Several studies have explored the effects of this compound on biological systems:

- Study on Enzyme Inhibition: Research demonstrated that the compound inhibited specific enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and dopamine in vitro.

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in medicinal chemistry. Its ability to interact with key biological targets positions it as a promising lead compound for drug discovery efforts aimed at treating neurodegenerative diseases and metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.